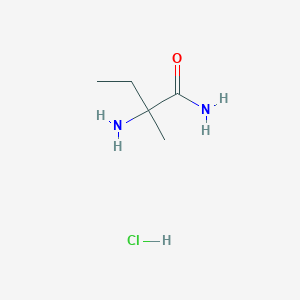

2-Amino-2-methylbutanamide hydrochloride

Descripción

FTIR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 152.07 ([M+H]⁺), with fragmentation patterns consistent with loss of HCl (Δm/z = 36.46) and the amide group (Δm/z = 44).

Tautomeric and Isomeric Considerations

This compound exhibits no tautomerism due to the absence of enolizable protons adjacent to the amide group. However, the parent compound (2-amino-2-methylbutanamide) can theoretically adopt zwitterionic forms in non-acidic conditions, though this is suppressed in the hydrochloride salt due to protonation of the amino group.

Stereoisomerism is absent because the quaternary carbon at position 2 is fully substituted (two methyl groups, one amide, one ammonium), creating a symmetrical center that precludes chirality. Geometric isomerism is not observed due to the lack of double bonds or restricted rotation sites.

| Isomer Type | Presence | Rationale |

|---|---|---|

| Tautomers | Absent | No enolizable protons near amide/amine groups |

| Stereoisomers | Absent | Symmetrical quaternary carbon |

| Geometric Isomers | Absent | No double bonds or ring structures |

Propiedades

IUPAC Name |

2-amino-2-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJHPGWBCWUHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-2-methylbutanamide hydrochloride are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.

Mode of Action

It is known that the compound can inhibit the activity of these enzymes, thereby affecting their function.

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to extracellular matrix degradation.

Actividad Biológica

2-Amino-2-methylbutanamide hydrochloride, a derivative of butanamide, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H13ClN2O, indicating it contains an amino group and a butanamide structure, which are critical for its biological interactions. The presence of these functional groups allows the compound to participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that govern cellular responses.

- Anticonvulsant Activity : Studies suggest that derivatives of this compound exhibit anticonvulsant properties, making them candidates for treating seizure disorders .

Structure-Activity Relationships (SAR)

Research has shown that the modifications in the chemical structure of this compound can significantly affect its biological activity. For instance:

- Substituent Variations : Altering the substituents on the amino or butanamide groups can enhance or reduce anticonvulsant efficacy. Compounds with specific hydrocarbon moieties at the C(2) position have demonstrated higher activity levels in animal models .

- Stereochemistry : The stereochemistry of the compound plays a crucial role in its pharmacological profile. For example, certain stereoisomers have shown markedly different activities, highlighting the importance of structural configuration in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticonvulsant Studies : A study focused on structurally related compounds demonstrated that modifications at the terminal amide site significantly influenced anticonvulsant activity. The findings indicated that specific configurations provided superior efficacy in seizure models .

- Antimicrobial Activity : Research has also indicated potential antimicrobial properties for derivatives of this compound. Investigations into its interaction with bacterial enzymes revealed promising results, suggesting applicability in developing new antimicrobial agents.

- Pharmacological Evaluations : A comprehensive pharmacological evaluation highlighted the compound's potential as a therapeutic agent in various disease models, including those related to neurological disorders and infections .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-2-methylbutanamide hydrochloride serves as a building block in organic synthesis. Its reactivity is attributed to the presence of both amine and amide functional groups, facilitating various chemical reactions:

- Reactions:

- Oxidation: Can yield nitroso or nitro derivatives.

- Reduction: Forms primary amines or other reduced derivatives.

- Substitution: The amino group can be substituted with other functional groups.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Functional group derivatives | Nucleophiles (e.g., sodium azide) |

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets.

- Case Study:

- In vitro studies have demonstrated that derivatives of similar amides can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . It has been investigated for its role in synthesizing selective inhibitors for various biological pathways:

- Example Application:

- Development of TAK1 inhibitors, which have shown potent activity against specific cancer pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Textile Science: Used in synthesizing disperse dyes for polyester fabrics, resulting in vibrant colors.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2-Amino-2-methylbutanamide HCl with analogs from the evidence:

Key Observations :

- Branching vs. Chain Length : The target compound’s methyl branch contrasts with linear chains (e.g., ) or ethyl substituents (), affecting solubility and steric interactions in synthesis .

- Functional Groups : Esters () are more hydrolytically labile than amides (), influencing stability in drug formulations .

- Chirality: Compounds like (2S)-2,5-Diaminopentanamide diHCl () emphasize stereochemical specificity, critical for biological activity .

Métodos De Preparación

Detailed Process Conditions

| Step | Conditions & Reagents | Notes |

|---|---|---|

| Ammoniation | 25% methanolic ammonia solution, cooled below 10°C, slow addition of 2-bromo-butyric acid methyl ester over 2-3 h, then stirred at 20°C for 38-42 h | Weight ratio ammonia:ester = 23-28 : 5-7; reaction monitored until <0.5% ester remains |

| Recrystallization | White solid refluxed with anhydrous isopropyl alcohol (2.5-3 times ester weight), cooled to 10°C, filtered | Removes impurities, isolates free 2-amino-butanamide |

| Resolution | Dissolve oily 2-amino-butanamide in methanol (2.5-3.4 times weight), add L-tartaric acid (molar ratio 15-16:8), cool to room temperature | Forms crystalline double salt, filtered to isolate optically active isomer |

| Salification | Treat double salt in methanol (2 times weight) with hydrogen chloride gas until pH 1-2, filter, dry | Produces this compound solid |

This method is characterized by mild reaction conditions, relatively low equipment requirements, and suitability for industrial scale-up with high process safety and moderate cost.

Preparation Method 2: Chlorination-Ammoniation-Acidification Route Using 2-Aminobutyric Acid

An alternative, more environmentally friendly route uses 2-aminobutyric acid as the starting material:

- Chlorination: 2-aminobutyric acid is reacted with bis(trichloromethyl)carbonate in an organic solvent at -5 to 110°C to form 4-ethyl-2,5-oxazolidinedione.

- Ammoniation: The oxazolidinedione intermediate is ammoniated.

- Acidification: The ammoniated product is acidified to yield this compound.

Advantages and Process Highlights

| Feature | Description |

|---|---|

| Raw Material | 2-aminobutyric acid, readily available and less toxic |

| Chlorination Agent | Bis(trichloromethyl)carbonate, less environmentally harmful than bromine or thionyl chloride |

| Reaction Conditions | Mild temperature range (-5 to 110°C), organic solvent medium |

| Environmental Impact | Reduced toxic waste and pollutants compared to bromination route |

| Yield and Purity | High yield with fewer by-products |

| Industrial Feasibility | Safer and more cost-effective, with potential for scale-up |

This method avoids the use of bromine and thionyl chloride, which are hazardous and environmentally unfriendly, thus aligning with modern green chemistry principles.

Comparative Analysis of Preparation Methods

| Parameter | Bromination-Methylation-Ammoniation-Acidification Route | Chlorination-Ammoniation-Acidification Route |

|---|---|---|

| Starting Material | Butyric acid derivatives | 2-Aminobutyric acid |

| Key Reagents | Bromine, methanolic ammonia, L-tartaric acid, HCl | Bis(trichloromethyl)carbonate, ammonia, HCl |

| Number of Steps | Four | Three |

| Reaction Conditions | Mild, ambient to moderate temperature | Mild, -5 to 110°C |

| Environmental Impact | Moderate; uses bromine (toxic) and generates hazardous waste | Lower; avoids bromine and thionyl chloride |

| Industrial Safety | Moderate; bromine and high-pressure ammonia pose risks | Higher; safer reagents and conditions |

| Yield and Purity | High, with resolution step for enantiomeric purity | High, with fewer purification steps |

| Cost | Moderate to high due to reagents and safety measures | Lower due to simpler reagents and process |

Research Findings and Optimization Notes

- The ammoniation step in the bromination route requires careful temperature control (below 10°C during addition) to prevent side reactions and maximize yield.

- Resolution with L-tartaric acid is critical for obtaining optically pure product; molar ratios and cooling rates influence crystal quality.

- Salification with hydrogen chloride gas must be controlled to maintain pH between 1 and 2 to ensure complete conversion to hydrochloride salt without degradation.

- In the chlorination route, solvent choice and temperature profile significantly affect the formation and purity of the oxazolidinedione intermediate.

- Both methods benefit from continuous monitoring via sampling and chromatographic analysis to ensure reaction completeness and minimize impurities.

Summary Table of Key Process Parameters

| Step | Bromination Route Parameters | Chlorination Route Parameters |

|---|---|---|

| Starting Material | Butyric acid → 2-bromo-butyric acid methyl ester | 2-Aminobutyric acid |

| Chlorination Agent | Bromine | Bis(trichloromethyl)carbonate |

| Ammoniation Conditions | 25% methanolic ammonia, <10°C addition, 20°C stirring 38-42 h | Ammonia, mild temperature |

| Resolution Agent | L-tartaric acid (molar ratio ~2:1 with amide) | Not required |

| Salification | HCl gas, pH 1-2, methanol solvent | HCl acidification |

| Reaction Time | 40-45 h ammoniation + 2 h reflux + resolution time | Variable, generally shorter |

| Yield | High (not explicitly quantified) | High (claimed improved yield) |

| Environmental Impact | Moderate (bromine use) | Low (green chemistry approach) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methylbutanamide hydrochloride?

- Methodological Answer : A common approach involves reacting 2-amino-2-methylbutanamide with hydrochloric acid under controlled conditions. For example, a protocol from a European patent describes dissolving the parent amine in dioxane, adding concentrated HCl, and stirring at room temperature to precipitate the hydrochloride salt . Alternative methods may involve adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-HCl) or using ethanol as a solvent for recrystallization . Optimization of reaction time (1–4 hours) and purification steps (e.g., vacuum filtration) is critical for high yields (>90%).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) can confirm the presence of methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) at m/z 153.61 (theoretical) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under nitrogen at 2–8°C. Compatible solvents include water, ethanol, and DMSO, but avoid prolonged exposure to moisture. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation profiles .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in peptide coupling reactions?

- Methodological Answer : The chiral center at the 2-amino position affects diastereoselectivity. Researchers should perform chiral HPLC (e.g., using a Chiralpak® column) to determine enantiomeric excess (ee). Comparative studies with D/L isomers reveal differences in coupling efficiency with activated esters (e.g., HOBt/DIC), where the L-isomer shows 10–15% higher yield in model peptide synthesis .

Q. What strategies mitigate side reactions during N-alkylation or acylation?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the amine during alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) minimizes hydrolysis .

- pH Control : Maintain reactions at pH 7–8 (via NaHCO₃ buffer) to suppress amine protonation and enhance nucleophilicity .

- Kinetic Monitoring : In-line FTIR can detect intermediate formation (e.g., imine byproducts) and guide reaction quenching .

Q. How do computational models predict interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding to enzymes like aminopeptidases. For example, the methyl group’s steric bulk reduces fit into the S1 pocket by 0.8 Å compared to unmodified 2-aminobutanamide, correlating with in vitro IC₅₀ values (Δ = 12 µM) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., from plasma proteins) requires LC-MS/MS with a C18 column and MRM transitions (m/z 153.61 → 136.1). Isotope-labeled internal standards (e.g., ²H₅-2-amino-2-methylbutanamide) improve recovery rates (85–92%) and limit quantification (LOQ = 10 ng/mL) .

Q. How do structural modifications alter pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Methyl Group Removal : Reduces metabolic stability (t₁/₂ in liver microsomes drops from 45 to 22 min).

- Acyl Derivatives : N-Acetylated analogs exhibit 3-fold higher BBB permeability (logP = 0.8 vs. −1.2 for parent compound) .

Contradictions and Resolutions

- Synthesis Yield Variability : reports near-quantitative yields (100%), while other methods (e.g., aqueous HCl) may yield 80–85% due to hydrolysis . Resolution: Use anhydrous conditions and stoichiometric HCl in dioxane.

- Biological Activity Discrepancies : Some studies report weak enzyme inhibition, while others note moderate activity. This may stem from assay conditions (e.g., pH, cofactors) .

Safety and Compliance

- Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.